Linker Length-Dependent Degradation Efficiency: PEG12 Outperforms Shorter PEGn Analogs
In a study evaluating Retro-2-based PROTACs, the degradation of GSPT1 was found to be strictly dependent on PEG linker length [1]. PROTACs with a PEG12 linker demonstrated robust degradation of GSPT1, while those with shorter PEG linkers (e.g., PEG3, PEG4, PEG6) failed to induce degradation [1]. This direct head-to-head comparison within the same study demonstrates that linker length is not a trivial variable but a binary switch for degrader activity.
| Evidence Dimension | Target Protein Degradation |
|---|---|
| Target Compound Data | Induced significant degradation of GSPT1 (exact DC50 or % degradation at specific concentration not provided in abstract, but clear activity observed). |
| Comparator Or Baseline | PROTACs with PEG3, PEG4, or PEG6 linkers. |
| Quantified Difference | Failed to induce GSPT1 degradation |
| Conditions | Cellular assay evaluating GSPT1 protein levels following treatment with Retro-2-based PROTACs. |
Why This Matters
This evidence directly informs procurement: selecting a shorter PEG linker (e.g., PEG5-Boc) for this target would yield an inactive degrader, wasting synthesis time and resources. Mal-PEG12-Boc is essential for achieving the required spatial reach for this target class.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. (2026). Results in Chemistry, 9, 101920. View Source
